2-Bromo-1-methylimidazole hydrobromide

CAS No.:

Cat. No.: VC13782884

Molecular Formula: C4H6Br2N2

Molecular Weight: 241.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6Br2N2 |

|---|---|

| Molecular Weight | 241.91 g/mol |

| IUPAC Name | 2-bromo-1-methylimidazole;hydrobromide |

| Standard InChI | InChI=1S/C4H5BrN2.BrH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H |

| Standard InChI Key | GAIZTMGOGDUYHA-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1Br.Br |

| Canonical SMILES | CN1C=CN=C1Br.Br |

Introduction

Chemical Structure and Molecular Characteristics

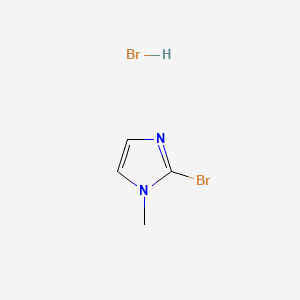

The molecular architecture of 2-bromo-1-methylimidazole hydrobromide consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. A bromine atom occupies the 2-position, while a methyl group is attached to the nitrogen at position 1. The hydrobromide salt form ensures improved crystallinity and handling compared to the free base.

Structural Data

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆Br₂N₂ | |

| Molecular Weight | 241.91 g/mol | |

| IUPAC Name | 2-bromo-1-methylimidazole; hydrobromide | |

| SMILES | CN1C=CN=C1Br.Br | |

| InChI Key | GAIZTMGOGDUYHA-UHFFFAOYSA-N | |

| PubChem CID | 163353674 |

The compound’s canonical SMILES (CN1C=CN=C1Br.Br) and InChI identifier confirm its structural uniqueness, distinguishing it from analogous imidazole derivatives.

Synthesis and Production

Synthetic Routes

The primary synthesis involves bromination of 1-methylimidazole under controlled conditions. In a typical procedure, 1-methylimidazole reacts with brominating agents such as hydrogen bromide (HBr) or N-bromosuccinimide (NBS) in an acidic medium. The reaction proceeds via electrophilic aromatic substitution, where bromine preferentially attacks the electron-rich 2-position of the imidazole ring .

Optimization Considerations

-

Temperature: Reactions are conducted at 0–5°C to minimize side reactions.

-

Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

-

Yield: Reported yields range from 65% to 75%, with purity exceeding 95% after recrystallization .

Physicochemical Properties

Physical State and Solubility

2-Bromo-1-methylimidazole hydrobromide is a crystalline solid with a white to light beige appearance. It exhibits high solubility in polar solvents such as water (>500 g/L at 20°C) and methanol, but limited solubility in nonpolar solvents like ether .

Thermal Stability

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 3.71 (s, 3H, N-CH₃), 7.42 (d, 1H, C₅-H), 7.88 (d, 1H, C₄-H) .

-

IR (KBr): Peaks at 3150 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole ring).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bromine atom serves as a leaving group, enabling nucleophilic substitution reactions to generate derivatives with antimicrobial, antiviral, or anticancer activity. For example, it is a precursor to imidazo[1,2-a]pyridine scaffolds, which exhibit kinase inhibitory properties .

Catalysis and Ligand Design

In coordination chemistry, 2-bromo-1-methylimidazole hydrobromide acts as a ligand precursor for transition metal catalysts. Palladium complexes derived from this compound have shown efficacy in Suzuki-Miyaura cross-coupling reactions .

Biological Studies

Researchers utilize this compound to probe enzyme active sites, particularly those involving histidine residues. Its ability to alkylate proteins under mild conditions makes it valuable in proteomics and enzyme inhibition assays.

Mechanism of Action in Biological Systems

The compound’s reactivity stems from the electrophilic bromine atom, which facilitates covalent binding to nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) in proteins. This mechanism underpins its role in:

-

Enzyme Inhibition: Irreversible inhibition of cytochrome P450 enzymes via heme alkylation.

-

DNA Alkylation: Generation of adducts that disrupt replication in rapidly dividing cells .

Comparison with Related Compounds

| Property | 2-Bromo-1-methylimidazole HBr | 2-Bromoethylamine HBr |

|---|---|---|

| Molecular Formula | C₄H₆Br₂N₂ | C₂H₇Br₂N |

| Applications | Drug intermediates, ligands | Surface modification |

| Water Solubility | >500 g/L | >500 g/L |

| Melting Point | 172°C | 172°C |

While both compounds share high solubility and thermal stability, 2-bromo-1-methylimidazole hydrobromide’s aromatic ring confers distinct reactivity in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume